

(R)-6-fluorochroman-4-amine hydrochloride solubility and stability

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Compound of Interest

Compound Name: (R)-6-fluorochroman-4-amine

Cat. No.: B1394235

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An In-depth Technical Guide to the Solubility and Stability of **(R)-6-fluorochroman-4-amine** hydrochloride

Abstract

(R)-6-fluorochroman-4-amine hydrochloride is a chiral amine derivative of the chroman scaffold, a heterocyclic motif of significant interest in medicinal chemistry. As with any potential drug candidate or key intermediate, a thorough understanding of its physicochemical properties is paramount for successful formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This guide provides a comprehensive technical overview of the methodologies and critical considerations for evaluating the solubility and stability of **(R)-6-fluorochroman-4-amine** hydrochloride. It is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven experimental protocols.

Introduction and Physicochemical Profile

(R)-6-fluorochroman-4-amine hydrochloride is a specific enantiomer of a fluorinated chroman amine. The chroman core is a privileged structure found in a variety of biologically active compounds, and the introduction of a fluorine atom can significantly modulate properties such as metabolic stability and binding affinity. The hydrochloride salt form is typically employed to enhance the aqueous solubility and handling of the parent amine.

A foundational understanding of the molecule's intrinsic properties is the first step in any characterization workflow.

Table 1: Physicochemical Properties of **(R)-6-fluorochroman-4-amine hydrochloride**

Property	Value	Source
CAS Number	911826-09-0	[1] [2]
Molecular Formula	C ₉ H ₁₁ ClFNO	[1]
Molecular Weight	203.64 g/mol	
Appearance	Solid (Form may vary)	
Purity	Typically >95%	[1]
Storage Conditions	Sealed in dry, room temperature, inert atmosphere	

Solubility Profiling: A Cornerstone of Developability

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For a hydrochloride salt such as this, solubility is expected to be pH-dependent. A comprehensive solubility profile is therefore essential.

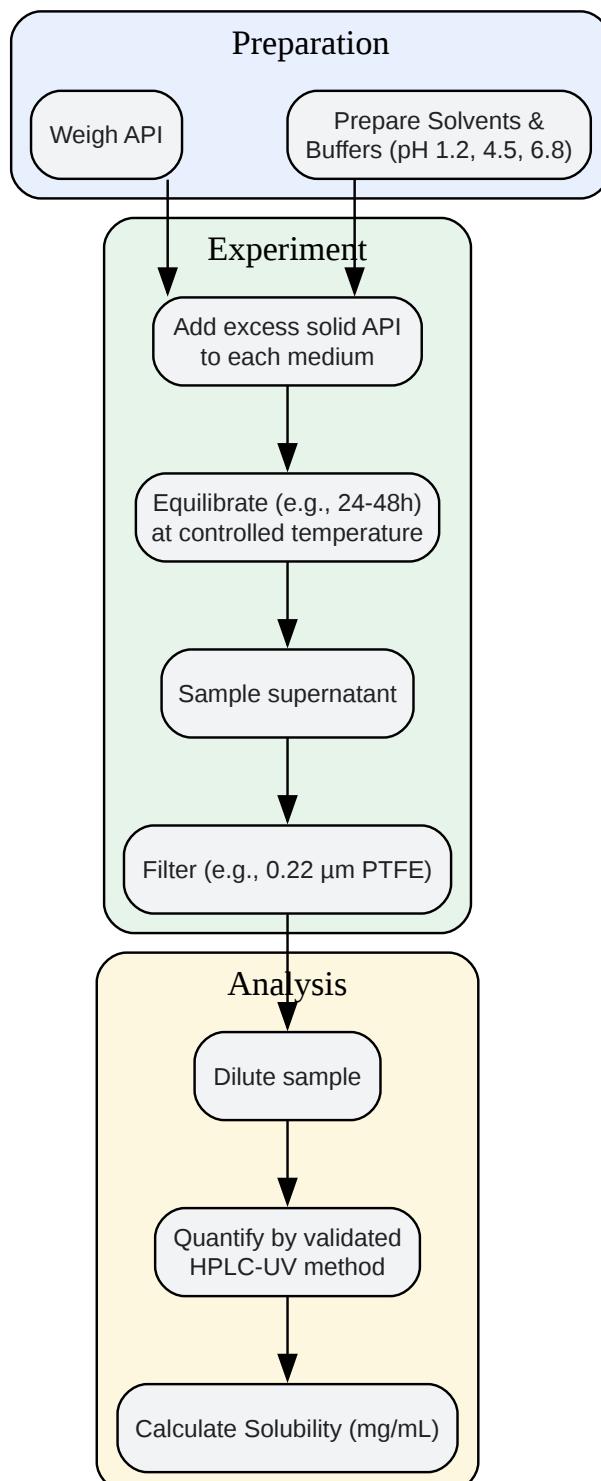
Theoretical Considerations: pKa and logP

Before embarking on experimental work, it is insightful to predict the acid-dissociation constant (pKa) and the partition coefficient (logP). The primary amine in the structure will have a pKa, and its protonated (salt) form will dominate at lower pH values, typically leading to higher aqueous solubility. The logP value provides an indication of the molecule's lipophilicity. While experimental determination is the gold standard, in-silico tools can provide valuable initial estimates. For a typical primary amine of this nature, a pKa in the range of 8-10 would be expected. The logP of the free base would likely be in the range of 1.5-2.5, indicating moderate lipophilicity.

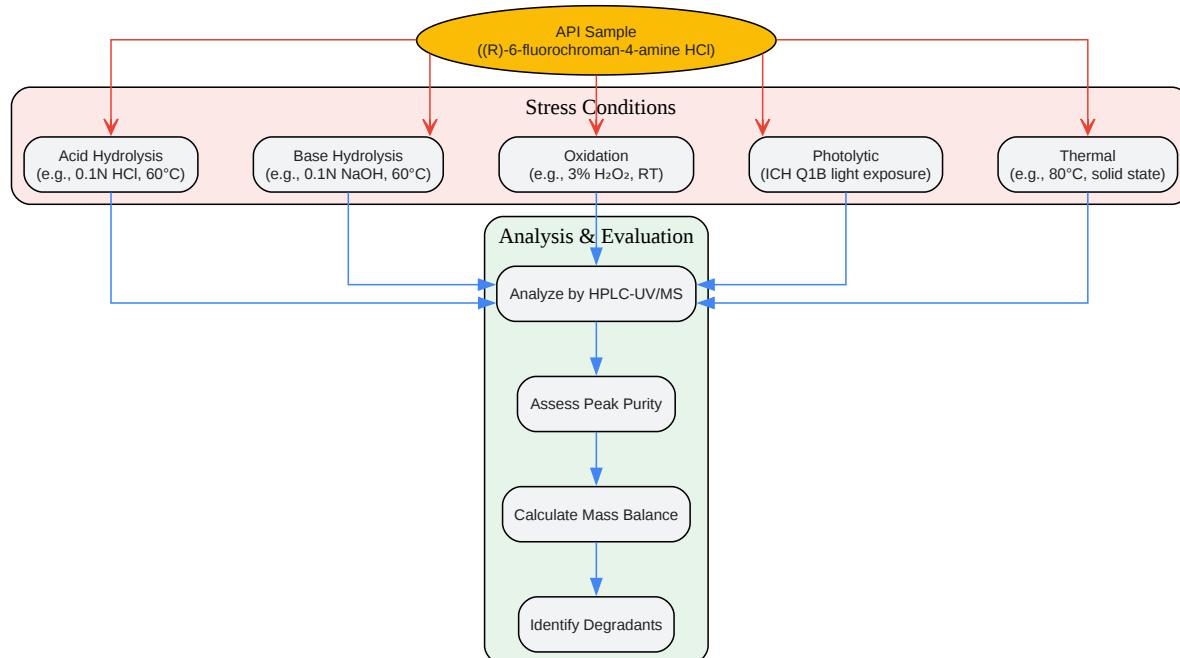
Experimental Workflow for Solubility Determination

A robust determination of solubility involves assessing both kinetic and thermodynamic solubility in a range of relevant media.

Workflow for Thermodynamic Solubility Assessment.



Workflow for a Forced Degradation Study.

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Sources

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- 2. (R)-6-Fluorochroman-4-amine hydrochloride | 911826-09-0 [sigmaaldrich.com]
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